Epitestosterone Sulfate-d3 Triethylamine Salt
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Overview
Description
Epitestosterone Sulfate-d3 Triethylamine Salt is a biochemical compound with the molecular formula C25H40D3NO5S and a molecular weight of 472.7. It is an isotope-labeled compound primarily used in scientific research, particularly in the fields of proteomics and metabolic disease .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that Epitestosterone, the parent compound of Epitestosterone Sulfate-d3 Triethylamine Salt, acts as an antiandrogen in various target tissues
Cellular Effects
It is known that Epitestosterone, the parent compound, can influence cell function
Molecular Mechanism
Epitestosterone, the parent compound, is known to act as a weak competitive antagonist of the androgen receptor (AR) and a potent 5α-reductase inhibitor
Preparation Methods
The preparation of Epitestosterone Sulfate-d3 Triethylamine Salt involves several steps:
Sulfation of Epitestosterone: Epitestosterone is reacted with a sulfating agent to form epitestosterone sulfate.
Deuterium Labeling: The sulfate ester is then labeled with deuterium (d3) to produce epitestosterone sulfate-d3.
Formation of Triethylamine Salt: Finally, the deuterium-labeled sulfate is reacted with triethylamine to form the triethylamine salt.
Chemical Reactions Analysis
Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.
Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.
Comparison with Similar Compounds
Epitestosterone Sulfate-d3 Triethylamine Salt is unique due to its deuterium labeling and its specific applications in proteomics and metabolic disease research. Similar compounds include:
Epitestosterone Sulfate: The non-deuterium labeled version of the compound.
Testosterone Sulfate: Another sulfate ester of a steroid hormone.
Dehydroepiandrosterone Sulfate: A sulfate ester of dehydroepiandrosterone, used in similar research applications.
Biological Activity
Epitestosterone Sulfate-d3 Triethylamine Salt is a synthetic derivative of epitestosterone sulfate, which is a significant metabolite of epitestosterone, the 17-alpha isomer of testosterone. This compound has garnered attention in biochemical research due to its unique properties and applications in studying steroid metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H43NO5S
- Molecular Weight : Approximately 472.7 g/mol
- Form : Triethylamine salt enhances solubility and stability.
The triethylamine salt form improves the compound's solubility and stability, making it suitable for various biochemical applications, particularly in proteomics and isotope labeling studies. The compound can undergo hydrolysis in aqueous environments, releasing epitestosterone sulfate and triethylamine, and may participate in conjugation reactions with other biomolecules due to its sulfate group.
Epitestosterone itself is known to modulate androgenic activity within the body. The biological activity of this compound is primarily studied for its role as a tracer in biological studies to understand steroid metabolism and distribution. Its labeled nature allows researchers to track its pathway within biological systems effectively.
Interaction with Enzymes
Research indicates that this compound can influence the activity of sulfotransferases, enzymes crucial for steroid metabolism. These interactions provide insights into how this compound might affect androgen receptor binding affinities and other metabolic pathways related to steroid hormones.
Applications in Research
This compound is utilized in various analytical techniques, including mass spectrometry (MS) for tracking metabolic pathways. Its unique deuterium labeling allows for enhanced tracking compared to non-labeled counterparts. This capability is particularly valuable in doping analysis and understanding the pharmacokinetics of steroids.
Comparative Analysis with Related Compounds
The following table outlines key features of this compound compared to related steroid compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Testosterone | C19H28O2 | Primary male sex hormone; precursor to epitestosterone |
Epitestosterone | C19H28O2 | 17-alpha isomer of testosterone; less potent androgen |
Dehydroepiandrosterone Sulfate | C19H28O4S | Precursor hormone; involved in adrenal function |
Androstenedione | C19H26O2 | Precursor to testosterone and estrogen |
This compound's stability under physiological conditions enhances its utility in various experimental setups compared to other sulfated steroids.
Case Studies and Research Findings
- Doping Analysis : A study highlighted the variability in the amount of epitestosterone sulfate conjugates in urine samples among individuals, emphasizing the importance of using stable isotope-labeled compounds like this compound as internal standards in doping tests .
- Metabolic Pathways : Investigations into the metabolic pathways involving this compound revealed its potential effects on androgen receptor activity and sulfotransferase interactions, suggesting a complex role in steroid metabolism .
- Analytical Techniques : The development of liquid chromatography coupled with mass spectrometry (LC-MS) methods has improved the detection and quantification of this compound in biological matrices, facilitating better understanding of its pharmacokinetics .
Properties
CAS No. |
182296-44-2 |
---|---|
Molecular Formula |
C25H43NO5S |
Molecular Weight |
472.699 |
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
InChI Key |
AGRILWRSYZNKSA-KUUOEBSESA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Synonyms |
(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine |
Origin of Product |
United States |
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